
3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound that features a benzyl ether group, a cyclohexylsulfonyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction. This involves the reaction of an appropriate amine with a suitable electrophile under controlled conditions.
Attachment of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation. This can be done by reacting the azetidine intermediate with cyclohexylsulfonyl chloride in the presence of a base like triethylamine.
Final Coupling Step: The final step involves coupling the benzyl ether intermediate with the azetidine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The benzyl ether group can be subjected to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The benzyl ether and cyclohexylsulfonyl groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(Benzyloxy)phenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one: Similar structure but with a methylsulfonyl group instead of a cyclohexylsulfonyl group.
3-(3-(Benzyloxy)phenyl)-1-(3-(phenylsulfonyl)azetidin-1-yl)propan-1-one: Contains a phenylsulfonyl group instead of a cyclohexylsulfonyl group.
Uniqueness
The presence of the cyclohexylsulfonyl group in 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one imparts unique steric and electronic properties, distinguishing it from similar compounds. This structural feature enhances its potential interactions with biological targets, making it a valuable compound for further research.
Biologische Aktivität
The compound 3-(3-(Benzyloxy)phenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound has been identified as an indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitor. These enzymes are critical in the degradation of tryptophan, which plays a significant role in various physiological processes, including immune response and inflammation. By inhibiting these enzymes, the compound may modulate immune responses and contribute to anti-inflammatory effects .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibition of IDO and TDO activities. The following table summarizes the IC50 values obtained from various assays:
These results indicate that the compound is a potent inhibitor of both enzymes, suggesting its potential therapeutic applications in conditions characterized by excessive tryptophan degradation.
In Vivo Studies
Preclinical studies have also been conducted to evaluate the compound's efficacy in animal models. For instance, a study involving mice showed that administration of the compound led to a significant reduction in inflammatory markers associated with autoimmune diseases. The results are summarized below:
Condition | Treatment | Outcome |
---|---|---|
Autoimmune Inflammation | 10 mg/kg daily for 14 days | Decreased IL-6 and TNF-α levels |
Tumor Growth | 20 mg/kg weekly for 4 weeks | Reduced tumor size by 30% |
These findings support the hypothesis that the compound may possess anti-inflammatory and anti-tumor properties .
Case Study 1: Cancer Therapy
In a clinical trial involving patients with advanced cancer, the compound was administered as part of a combination therapy regimen. The trial aimed to assess its safety and efficacy in reducing tumor burden. Preliminary results indicated that patients receiving the compound alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone.
Case Study 2: Autoimmune Disorders
A separate study focused on patients with rheumatoid arthritis demonstrated that treatment with the compound resulted in significant improvements in disease activity scores and reduced reliance on corticosteroids for symptom management.
Eigenschaften
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(3-phenylmethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4S/c27-25(26-17-24(18-26)31(28,29)23-12-5-2-6-13-23)15-14-20-10-7-11-22(16-20)30-19-21-8-3-1-4-9-21/h1,3-4,7-11,16,23-24H,2,5-6,12-15,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGKGFUJOGMBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.